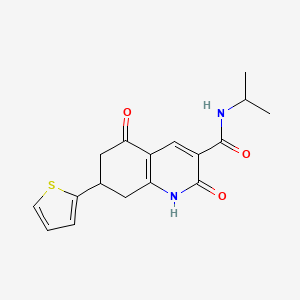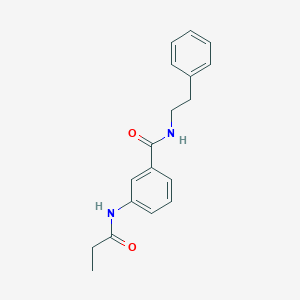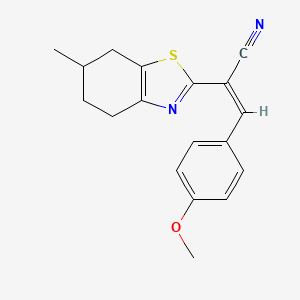![molecular formula C22H28N2O3 B5340313 (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5340313.png)
(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidinols. It has been studied extensively for its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the mGluR2 receptor. This receptor is located presynaptically and regulates the release of glutamate. By blocking this receptor, this compound can reduce the release of glutamate and potentially treat a variety of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This can potentially treat a variety of neurological disorders, including anxiety, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its selectivity for the mGluR2 receptor and its potential to treat a variety of neurological disorders. However, there are also limitations to its use. For example, it may have off-target effects on other receptors, and its efficacy and safety in humans have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to investigate its potential use in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to establish its safety and efficacy in humans and to develop more selective and potent analogs.
Synthesemethoden
The synthesis of (3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the protection of the hydroxyl group in the 3-position of the benzyl alcohol with a benzyl group. This is followed by the reaction of the protected benzyl alcohol with 3-bromoanisole to form the corresponding ether. The next step involves the reduction of the nitro group in the 3-position of the anisole with palladium on carbon. The resulting amine is then reacted with 4-morpholinecarboxaldehyde to form the desired pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor plays a crucial role in regulating the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking this receptor, this compound can modulate the release of glutamate and potentially treat a variety of neurological disorders.
Eigenschaften
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-22-16-23(15-21(22)24-9-11-26-12-10-24)14-19-7-4-8-20(13-19)27-17-18-5-2-1-3-6-18/h1-8,13,21-22,25H,9-12,14-17H2/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXDVYQPDVWBII-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5340232.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5340237.png)
![2-[4-(5-fluoro-2-pyrimidinyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5340241.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)

![1-(4-chlorophenoxy)-3-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B5340265.png)
![N-cyclohexyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5340267.png)

![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)

![6-methyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5340290.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)
![2-(1,3-benzothiazol-2-yl)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5340320.png)
